(1S)-1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine
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Overview
Description
1,3-Benzodioxole-5-methanamine, a-(trifluoromethyl)-, (aS)- is a chemical compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a trifluoromethyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanamine, a-(trifluoromethyl)-, (aS)- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanamine, a-(trifluoromethyl)-, (aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1,3-Benzodioxole-5-methanamine, a-(trifluoromethyl)-, (aS)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanamine, a-(trifluoromethyl)-, (aS)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-methanamine, a-methyl-, (aR)-
- 1,3-Benzodioxole-5-methanamine, a-ethyl-, (aR)-
Uniqueness
1,3-Benzodioxole-5-methanamine, a-(trifluoromethyl)-, (aS)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group enhances the compound’s stability and lipophilicity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
JXLZUZPJXBKHRS-QMMMGPOBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
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